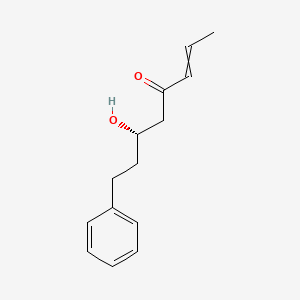![molecular formula C12H16O3 B12539584 2-{[(2-Phenoxypropan-2-yl)oxy]methyl}oxirane CAS No. 666173-71-3](/img/structure/B12539584.png)
2-{[(2-Phenoxypropan-2-yl)oxy]methyl}oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-Phenoxypropan-2-yl)oxy]methyl}oxirane is a chemical compound known for its unique structure and properties It is an oxirane derivative, which means it contains an epoxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Phenoxypropan-2-yl)oxy]methyl}oxirane typically involves the reaction of phenoxypropanol with an epoxide precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxirane ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified using techniques such as distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Phenoxypropan-2-yl)oxy]methyl}oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the epoxide group into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can react with the epoxide under mild conditions.
Major Products Formed
Oxidation: Diols or hydroxy derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(2-Phenoxypropan-2-yl)oxy]methyl}oxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2-Phenoxypropan-2-yl)oxy]methyl}oxirane involves its interaction with molecular targets through the epoxide group. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This interaction can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-Phenylpropan-2-yl)oxy]methyl}oxirane
- 2-{[(3-Phenyl-2-propyn-1-yl)oxy]methyl}oxirane
Uniqueness
2-{[(2-Phenoxypropan-2-yl)oxy]methyl}oxirane is unique due to the presence of the phenoxy group, which imparts distinct chemical and physical properties
Properties
CAS No. |
666173-71-3 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-(2-phenoxypropan-2-yloxymethyl)oxirane |
InChI |
InChI=1S/C12H16O3/c1-12(2,14-9-11-8-13-11)15-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
InChI Key |
HYMWLNIOFKVFSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(OCC1CO1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Urea, N,N''-1,4-phenylenebis[N'-[3-(triethoxysilyl)propyl]-](/img/structure/B12539503.png)
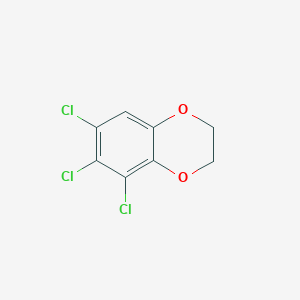

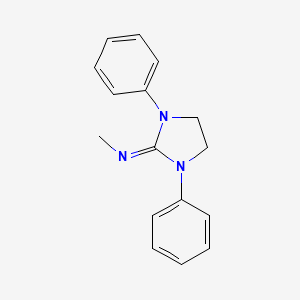
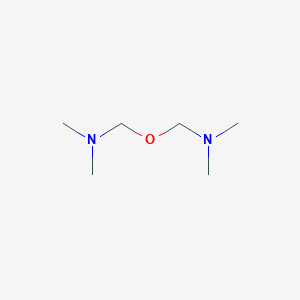
![([1,1'-Biphenyl]-4-yl)([4,4'-bipiperidin]-1-yl)methanone](/img/structure/B12539537.png)
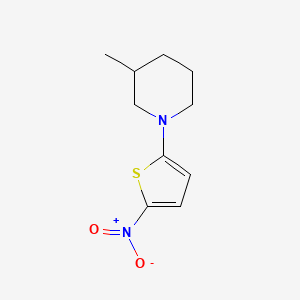
![1-[4-(Diethylamino)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12539540.png)


![Ethyl 4-chloro-3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B12539548.png)

![4,6-Bis[(1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2(1H)-thione](/img/structure/B12539561.png)
